2-Cyclopentyl-1,3,2-dioxaborinane
Description
Overview of Organoboron Chemistry
Organoboron compounds are a class of organometallic compounds featuring a boron atom linked to one or more organic groups. numberanalytics.com While the first organoboron compound was synthesized in the early 20th century, the field gained significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown. numberanalytics.comthieme.de The unique electronic properties of boron, being more electropositive than carbon, render the carbon-boron bond polarized towards carbon, making the carbon atom nucleophilic. wikipedia.orgnih.gov This characteristic is fundamental to their utility in a wide array of chemical transformations.
Organoboron compounds can be broadly categorized based on the nature of the boron-carbon bond and the coordination number of the boron atom. Key classes include:
Triorganoboranes (R₃B): These compounds possess three organic groups attached to the boron atom. numberanalytics.com
Organoboronic acids (RB(OH)₂): These feature one organic group and two hydroxyl groups bonded to boron. numberanalytics.com
Organoboronates (RB(OR')₂): These compounds have one or more organic groups and one or more alkoxy groups attached to the boron atom. numberanalytics.com
Significance of Cyclic Boronic Esters in Synthetic Organic Chemistry
Cyclic boronic esters, a subclass of organoboronates, have garnered considerable attention due to their enhanced stability and ease of handling compared to their acyclic counterparts. acs.org These esters are formed between a boronic acid and a diol. wikipedia.org The resulting cyclic structure often imparts greater stability towards air and moisture, mitigating issues like protodeboronation.
Their significance in synthetic organic chemistry is underscored by their extensive use in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.org The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon single bonds. numberanalytics.comacs.org Cyclic boronic esters serve as crucial coupling partners in these reactions, enabling the synthesis of complex molecules with high degrees of precision and functional group tolerance. acs.orgacs.org
Contextualizing 1,3,2-Dioxaborinanes within Boron Heterocycle Research
Within the family of cyclic boronic esters, 1,3,2-dioxaborinanes are six-membered heterocyclic compounds containing a C-O-B-O-C linkage, formed from the reaction of a boronic acid with a 1,3-diol. wikipedia.orgescholarship.org Research into 1,3,2-dioxaborinanes has revealed their utility as stable and effective reagents in various synthetic transformations. vulcanchem.com They offer a balance of stability and reactivity, making them valuable intermediates in multi-step syntheses. vulcanchem.com The 1,3,2-dioxaborinane ring can influence the reactivity of the molecule, for instance, by enhancing stability compared to other boronic esters like pinacol (B44631) esters, thereby reducing undesired side reactions.
Historical Development and Evolution of Synthetic Methodologies for Organoboron Compounds
The synthesis of organoboron compounds has evolved significantly since their initial discovery. Early methods often relied on the reaction of highly reactive organometallic reagents, such as Grignard or organolithium reagents, with boron precursors. acs.org While effective, these methods often suffered from limited functional group compatibility.
A major breakthrough came with the discovery of the hydroboration reaction by H.C. Brown, which involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. numberanalytics.comthieme.de This reaction provided a versatile and highly regioselective method for preparing organoboranes. numberanalytics.com
More recently, transition metal-catalyzed borylation reactions have emerged as powerful tools for synthesizing organoboron compounds. numberanalytics.com These methods, often employing catalysts based on copper, palladium, or iridium, allow for the direct borylation of a wide range of organic substrates, including alkyl halides, with high efficiency and selectivity. vulcanchem.comorganic-chemistry.org Photoinduced borylation methods have also gained prominence, offering alternative synthetic pathways with improved substrate scope. nih.govacs.org
Scope and Research Focus on 2-Cyclopentyl-1,3,2-dioxaborinane
This article focuses specifically on the chemical compound This compound . The subsequent sections will delve into its specific chemical and physical properties, established and theoretical synthetic routes, and its role as a precursor in organic synthesis, particularly in the context of cross-coupling reactions. The aim is to provide a detailed and scientifically accurate account of this particular organoboron compound, drawing from available research data.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅BO₂ |
| Molecular Weight | 154.02 g/mol |
| CAS Number | 30169-74-5 |
| Canonical SMILES | C1CCC(C1)B1OCCCO1 |
| Purity | Typically ≥95% (HPLC) |
| Storage Conditions | Inert atmosphere, 2–8°C |
Data sourced from commercial supplier information and chemical databases. vulcanchem.comfluorochem.co.uk
Properties
IUPAC Name |
2-cyclopentyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJZWQRTBFMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529575 | |
| Record name | 2-Cyclopentyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30169-74-5 | |
| Record name | 2-Cyclopentyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2 Cyclopentyl 1,3,2 Dioxaborinane
Cross-Coupling Reactions Involving 2-Cyclopentyl-1,3,2-dioxaborinane
This compound and related alkylboronic esters are valuable reagents in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.comorganic-chemistry.org While direct examples of this compound in Suzuki-Miyaura couplings are not extensively tabulated in readily available literature, the reactivity of analogous alkylboronic esters provides a strong basis for its utility. These reactions generally require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. nih.gov The choice of these components is crucial for achieving high yields and preventing side reactions.
The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For alkylboronic esters, the transmetalation step can be a significant hurdle due to the lower nucleophilicity of the alkyl group compared to aryl or vinyl groups. However, the use of appropriate ligands and bases can facilitate this step.
Below is a representative table of Suzuki-Miyaura cross-coupling reactions with various boronic species and organic halides, illustrating the general conditions and yields achievable in such transformations. While not specific to this compound, these examples with other boronic esters and acids demonstrate the broad applicability of the Suzuki-Miyaura reaction.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid/Ester | Organic Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/DME | Fair to Low | mdpi.com |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | nih.gov |
| Furan-2-yltrifluoroborate | Various Aryl Bromides | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | Good to Excellent | nih.gov |
| Alkylboronic esters | Aryl halides | AntPhos | TMSOK | - | Good | nih.govnih.gov |
Palladium-catalyzed conjunctive cross-coupling represents a powerful three-component reaction that combines a boronic ester, an organolithium or Grignard reagent, and a C(sp²) electrophile. nih.gov This process allows for the stereospecific synthesis of complex organoboronic esters through a palladium-induced 1,2-metalate shift of an alkenylboron ate complex. nih.gov The reaction's efficiency and selectivity are highly dependent on the choice of ligand, with chiral ligands enabling enantioselective transformations. nih.gov
A significant challenge in these reactions is the potential inhibition by halide ions, which can be present in Grignard reagents or generated during the reaction. nih.gov This often necessitates the use of halide-scavenging additives. However, recent developments have led to ligand systems that can operate effectively without these additives, particularly with Grignard-based boron ate complexes. nih.gov The ligand must be able to render the palladium center sufficiently electron-rich for oxidative addition, facilitate the formation of a cationic palladium center, and allow the palladium(II) intermediate to act as a π-acid to promote the metal-induced metallate rearrangement. nih.gov
The rate of transmetalation is a critical factor in the efficiency of the Suzuki-Miyaura reaction. Studies comparing different boronic esters have revealed that the rate of transfer of the organic group from boron to palladium can be significantly enhanced depending on the structure of the boronic ester. For instance, glycol boronic esters have been observed to transfer their aryl group approximately 23 times faster than the corresponding arylboronic acid. nih.gov This rate enhancement is attributed to both the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron, both of which are influenced by the electron density of the oxygen atoms in the boronic ester.
Nucleophilic and Electrophilic Reactivity at the Boron Center
The boron atom in this compound is trigonal planar and possesses a vacant p-orbital, which confers Lewis acidic character to the molecule. nih.gov This inherent electrophilicity makes the boron center susceptible to attack by nucleophiles. The reactivity of organoboron compounds is often attributed to this empty pz orbital, which preferentially interacts with Lewis bases. nih.gov
In the context of cross-coupling reactions, the activation of the boronic ester often involves the addition of a base. This base can coordinate to the boron atom, forming a tetracoordinate boronate species. This process increases the electron density on the boron and enhances the nucleophilicity of the cyclopentyl group, thereby facilitating its transfer to the palladium center during the transmetalation step of the Suzuki-Miyaura reaction.
While the boron center in most organoboron compounds acts as an electrophile, instances of nucleophilic boron have also been reported in specific chemical systems. researchgate.net However, for a standard 2-alkyl-1,3,2-dioxaborinane, the predominant reactivity at the boron center is electrophilic.
Stereoselective Transformations of the Cyclopentyl Moiety
The cyclopentyl group of this compound can be synthesized with a high degree of stereocontrol, and the resulting chiral boronic ester can then be used in subsequent stereospecific transformations. An electrophile-induced ring contractive 1,2-metallate rearrangement of 6-membered cyclic alkenyl boronate complexes has been developed for the synthesis of cyclopentyl boronic esters bearing two contiguous, fully substituted stereocenters with excellent levels of enantio- and diastereocontrol. nih.gov
A remarkable feature of this methodology is the ability to achieve diastereodivergence by simply changing the reaction solvent. nih.govbris.ac.uk For example, the reaction can be tuned to favor one diastereomer over another by the addition of a co-solvent, providing access to complementary diastereomeric pairs from the same starting materials. This level of control is highly valuable in the synthesis of complex molecules where precise stereochemistry is crucial. nih.gov The C-B bond in the resulting tertiary boronic ester can be stereospecifically transformed into a C-C bond, allowing for the formation of a quaternary stereocenter. bris.ac.uk
The table below summarizes the optimization of a ring contractive 1,2-metallate rearrangement, demonstrating the effect of solvent on the diastereomeric ratio of the resulting cyclopentyl boronic ester.
Table 2: Optimization of the Ring Contractive 1,2-Metallate Rearrangement
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (d¹:d²) |
|---|---|---|---|
| 1 | THF | 73 | 89:11 |
| 2 | 1:1 THF/MeCN | 78 | 81:19 |
| 3 | 1:1 THF/DMF | 56 | 86:14 |
| 4 | 1:1 THF/MeOH | 64 | 28:72 |
| 5 | 1:1 THF/HFIP | 83 | 10:90 |
| 6 | 1:1 THF/TFE | 99 | 14:86 |
Data adapted from a study on the diastereodivergent synthesis of cyclopentyl boronic esters. researchgate.net
Radical Reactions Involving this compound
Alkylboronic acids and their esters, including this compound, can serve as precursors for alkyl radicals under specific conditions. The generation of these radicals opens up avenues for various C-C bond-forming reactions. A recently developed method involves the activation of C-B bonds through a nitrogen- or oxygen-radical transfer. rsc.org This can be achieved by irradiating a mixture of the alkylboron species, an activation reagent, and a photocatalyst with visible light. rsc.org
In one such system, the reaction of 2-cyclohexyl-1,3,2-dioxaborinane (a close analog of the cyclopentyl derivative) as a radical precursor was investigated. rsc.org The choice of solvent was found to be crucial, with dichloromethane being effective for this particular boronic ester. rsc.org The generated alkyl radical can then participate in reactions such as Michael additions and Minisci reactions. rsc.org
The following table illustrates the substrate scope for the deboronative functionalization of various alkylboron species, including the 1,3,2-dioxaborinane derivative, reacting with different Michael acceptors. This demonstrates the potential of this compound to undergo similar radical transformations.
Table 3: Substrate Scope of Deboronative Functionalization via Radical Transfer
| Alkylboron Species | Michael Acceptor | Product Yield (%) |
|---|---|---|
| Cyclohexylboronic acid | Phenyl vinyl sulfone | 95 |
| 2-Cyclohexyl-1,3,2-dioxaborinane | Phenyl vinyl sulfone | 87 |
| Cyclopentylboronic acid | Phenyl vinyl sulfone | 92 |
| Cyclohexylboronic acid | Acrylonitrile | 85 |
| Cyclohexylboronic acid | Methyl acrylate | 91 |
Data adapted from a study on the deboronative functionalization of alkylboron species. rsc.org
Radical Thiilation
The formation of carbon-sulfur (C–S) bonds through radical pathways represents a significant area of synthetic chemistry, offering alternatives to traditional ionic methods. researchgate.net In the context of boronate esters like this compound, radical thiolation allows for the introduction of sulfur-based functionalities onto the cyclopentyl ring. This process typically involves the generation of a thiyl radical (RS•), often from a thiol or disulfide precursor, which can then engage with the organoborane.
While direct radical thiolation of an unactivated C-H bond on the cyclopentyl ring is challenging, transformations involving the boronate ester functionality can facilitate this process. One conceptual pathway involves the conversion of the boronate ester into an alkyl radical intermediate. This alkyl radical can then be trapped by a sulfur-based radical trap to form the desired C–S bond. Methodologies for generating alkyl radicals from stable alkylboron species are advancing, providing avenues for such transformations. rsc.org The general utility of radical-based methods is their ability to be applied in the late stages of a synthesis, which avoids the need to carry sensitive organosulfur groups through multiple steps. researchgate.net
Table 1: Key Aspects of Radical Thiilation
| Feature | Description |
|---|---|
| Radical Source | Thiyl radicals (RS•) generated from thiols, disulfides, or other precursors. |
| Mechanism | Involves the generation of a cyclopentyl radical which is subsequently trapped by a sulfur-based species. |
| Application | Enables the late-stage introduction of sulfide, disulfide, and sulfinyl groups. researchgate.net |
| Significance | Provides access to organosulfur compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net |
Radical Pathways in Borylation
The synthesis of alkylboronic esters can be achieved through various methods, including those that proceed via radical intermediates. organic-chemistry.org These radical pathways are particularly useful for creating C(sp³)–B bonds, such as the one found in this compound. A common strategy involves the generation of an alkyl radical from a suitable precursor, which is then "trapped" by a diboron (B99234) reagent like bis(catecholato)diboron (B₂cat₂) or bis(pinacolato)diboron (B136004) (B₂pin₂). scienceopen.com
The general mechanism for these borylations involves the addition of the alkyl radical to the diboron reagent, forming a radical adduct. scienceopen.com This adduct then undergoes fragmentation to release the alkylboronic ester product and a boryl radical, which continues the radical chain. scienceopen.comrsc.org For instance, photoredox catalysis can be used to generate alkyl radicals from precursors, which then participate in C–B bond formation. scienceopen.com Another approach involves the photochemical generation of alkyl radicals from alkylboron compounds themselves, which can then participate in other reactions, demonstrating the reversible nature of these radical processes. rsc.org
In the context of forming cyclopentyl derivatives, radical cyclization reactions are also a key strategy. rsc.org Furthermore, photoredox-catalyzed processes using alkylboronic esters like the cyclopentyl derivative can generate alkyl radicals that participate in cascade reactions to form new cyclic structures, such as cyclobutanes. nih.gov
Rearrangement Reactions
1,2-Metallate Rearrangements in Boronate Chemistry
The 1,2-metallate rearrangement is a cornerstone of organoboron chemistry, enabling the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netbristol.ac.uk This process begins with the addition of a nucleophile to the electron-deficient boron atom of a boronic ester, forming a tetracoordinate "ate" complex. bristol.ac.uknih.gov If the nucleophile has a leaving group on an adjacent atom, a 1,2-migration of the cyclopentyl group from the boron to the adjacent carbon occurs, displacing the leaving group. bristol.ac.uk This transformation is highly valuable for extending carbon chains with excellent stereocontrol. nih.gov
A significant application of this rearrangement is the electrophile-induced ring contraction of cyclic alkenyl boronate complexes to synthesize highly substituted cyclopentyl boronic esters. bris.ac.ukresearchgate.netnih.govd-nb.info In this strategy, a six-membered cyclic alkenyl boronate complex undergoes a 1,2-metallate rearrangement upon reaction with an electrophile, resulting in a five-membered ring structure. nih.gov This method provides access to cyclopentyl boronic esters with adjacent, fully substituted stereocenters, a motif found in various natural products. researchgate.netd-nb.info Remarkably, the diastereoselectivity of this ring contraction can often be controlled by the choice of solvent, allowing access to different diastereomers from the same starting material. bris.ac.ukresearchgate.net
Table 2: Electrophile Scope in Ring-Contractive 1,2-Metallate Rearrangement
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Eschenmoser's salt | β-aminomethyl cyclopentyl boronic ester | 89:11 | bris.ac.ukresearchgate.net |
| N-Bromosuccinimide (NBS) | β-bromo cyclopentyl boronic ester | >95:5 | bris.ac.uk |
| N-Iodosuccinimide (NIS) | β-iodo cyclopentyl boronic ester | >95:5 | bris.ac.uk |
| N-Phenylselenylphthalimide | β-selenyl cyclopentyl boronic ester | 91:9 | bris.ac.uk |
This methodology has been applied to the asymmetric total synthesis of natural products like (+)-herbertene-1,14-diol, showcasing its utility. bris.ac.uknih.gov
Zweifel-Evans-Matteson Olefination Processes
The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes from organoboranes. nih.govbris.ac.uk The modern iteration of this reaction has been extended to use stable and robust boronic esters, such as this compound. nih.gov The process involves the formation of a vinyl boronate "ate" complex by reacting the cyclopentyl boronic ester with a vinyllithium or vinyl Grignard reagent. bris.ac.uk This ate complex is then treated with iodine, which induces a 1,2-migration of the cyclopentyl group from boron to the vinyl carbon, followed by a stereospecific anti-elimination to yield a (Z)-alkene. bris.ac.uk
This reaction is highly enantiospecific, meaning the stereochemistry of the starting chiral boronic ester is transferred with high fidelity to the product. nih.gov This feature makes it an attractive alternative to transition-metal-catalyzed cross-coupling reactions, especially for coupling secondary and tertiary boronic esters where such couplings can be problematic. nih.gov
A notable application of this reaction is in natural product synthesis. For example, a key step in the synthesis of debromohamigeran E involved a Zweifel coupling between a cyclopentyl boronic ester and isopropenyllithium, forming the desired di-substituted alkene in 93% yield. nih.gov This demonstrates the reaction's effectiveness in constructing sterically congested carbon-carbon bonds.
Functional Group Compatibility and Transformations on the Cyclopentyl Group
A significant advantage of boronic esters, including this compound, is their stability and compatibility with a wide range of functional groups. nih.gov The dioxaborinane group is generally robust under various reaction conditions, allowing for chemical modifications to be performed on the cyclopentyl ring or other parts of the molecule without disturbing the C–B bond. nih.gov This stability allows boronic esters to be carried through multi-step syntheses.
The synthetic utility demonstrated in the previously mentioned rearrangement and olefination reactions highlights this compatibility. For instance, the synthesis of cyclopentyl boronic esters bearing bromo, iodo, sulfenyl, and selenyl groups shows tolerance for various heteroatom functionalities. bris.ac.uk The successful use of these functionalized cyclopentyl boronic esters in subsequent reactions, like the synthesis of (+)-herbertene-1,14-diol, underscores their versatility. nih.gov The cyclopentyl boronic ester core can withstand the conditions for lithiation, borylation, oxidation, and olefination, enabling complex molecular architectures to be built upon the cyclopentane scaffold. nih.govnih.gov
Mechanistic Investigations of 2 Cyclopentyl 1,3,2 Dioxaborinane Reactions
Elucidation of Reaction Pathways in Palladium-Catalyzed Processes
The fundamental reaction pathway for the palladium-catalyzed cross-coupling of 2-Cyclopentyl-1,3,2-dioxaborinane or its corresponding boronic acid follows the general Suzuki-Miyaura catalytic cycle. This cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl chloride) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. For C(sp³)-C(sp²) coupling, this step is often slower than with C(sp²) electrophiles and can be a rate-limiting factor. acs.orgnih.gov
Transmetalation : The cyclopentyl group is transferred from the boron atom to the palladium(II) center, displacing the halide. This step typically requires activation by a base to form a more nucleophilic "ate" complex.
Reductive Elimination : The two organic groups (cyclopentyl and the group from the organic halide) on the palladium(II) center are coupled, forming the final product and regenerating the palladium(0) catalyst. acs.orgnih.gov
A significant challenge in using secondary alkyl groups like cyclopentyl is the competing pathway of β-hydride elimination, where the palladium intermediate decomposes before reductive elimination can occur. acs.orgnih.gov Research has shown that employing bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), in conjunction with palladium catalysts like Pd₂(dba)₃, can successfully facilitate the coupling of cyclopentylboronic acid with aryl chlorides. acs.org These bulky ligands are thought to promote reductive elimination over β-hydride elimination.
More recently, novel mechanistic pathways have been explored. A photocatalyzed Suzuki-Miyaura reaction using alkyl boronic acids has been developed that proceeds through a unique activation pathway. rsc.orgresearchgate.net Mechanistic studies and DFT calculations suggest this pathway involves the photo-induced homolysis of a Ni-Br bond to form a bromine radical. rsc.orgresearchgate.net This radical then interacts with the empty p-orbital on the boron atom of the boronic acid, facilitating a halogen radical transfer (XRT) that activates the cyclopentyl group for cross-coupling without the need for traditional base-mediated "ate" complex formation. researchgate.net
Kinetic and Thermodynamic Aspects of Boron-to-Metal Transmetalation
The rate of transmetalation for alkylboronic acids is generally slower than that for arylboronic acids. acs.orgnih.gov This makes the subsequent reductive elimination step's rate crucial. If reductive elimination is slow, the organopalladium(II) intermediate has a longer lifetime, increasing the probability of β-hydride elimination. acs.orgnih.gov This leads to the formation of cyclopentene (B43876) and a palladium-hydride species, reducing the yield of the desired cross-coupled product. The choice of ligands and reaction conditions is therefore a kinetic balancing act, aimed at accelerating reductive elimination to outcompete β-hydride elimination. acs.org
| Factor | Effect on Transmetalation & Overall Reaction | Reference |
|---|---|---|
| Base | Facilitates formation of a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻, which generally accelerates transmetalation. | rsc.org |
| Ligand Steric Bulk | Bulky ligands (e.g., P(t-Bu)₃) can promote the final reductive elimination step, which kinetically favors the desired product over β-hydride elimination by making the side reaction less competitive. | acs.orgnih.gov |
| Ligand Electron-Donating Ability | Electron-rich ligands increase electron density on the palladium center, which can facilitate both oxidative addition and reductive elimination. | acs.orgnih.gov |
| Solvent | Can influence the stability of intermediates and the aggregation state of the boronic acid, thereby affecting reaction rates. | acs.orgnih.govresearchgate.net |
From a thermodynamic perspective, DFT calculations on the related photocatalyzed nickel-catalyzed system provide insight into the activation of cyclopentylboronic acid. The calculations show a free energy diagram where the activation by a bromine radical is a thermodynamically plausible pathway, leading to an intermediate poised for coupling. researchgate.net
Studies on Stereocontrol and Diastereoselectivity in Synthesis
While cyclopentylboronic acid itself is achiral, studies involving substituted chiral derivatives provide critical information on stereocontrol during the cross-coupling process. The ability to transfer a chiral secondary alkyl group from boron to the coupling partner without loss of stereochemical information is a significant challenge and a key area of research.
Investigations have successfully demonstrated the stereospecific cross-coupling of chiral, non-racemic secondary boronic acids. For example, studies using anti-1-methyl-2-cyclopentylboronic acid have shown that the cross-coupling reaction can proceed with a high degree of stereochemical retention. google.com This indicates that the oxidative addition, transmetalation, and reductive elimination steps can occur without epimerization of the stereocenter adjacent to the boron atom. This retention of stereointegrity is crucial for the application of these reagents in the synthesis of complex, stereodefined molecules. google.com
| Boronic Acid Reagent | Coupling Partner | Catalyst/Ligand System | Outcome | Reference |
|---|---|---|---|---|
| anti-1-methyl-2-cyclopentylboronic acid | Aryl Halides (activated and unactivated) | Palladium-based | Good yields with high retention of stereochemical purity. | google.com |
| Chiral, non-racemic boronic acid (1f in source) | Aryl Halide | Not specified | Outstanding retention of stereochemical purity is maintained. | google.com |
| Cyclopentyl-BF₃K derivatives | Aryl Halides | Pd(OAc)₂ / RuPhos | Moderate to good yields of coupling products. | rsc.org |
The success of these stereospecific reactions often depends on catalyst systems that promote a rapid reductive elimination, minimizing the lifetime of the palladium(II) intermediate where isomerization or β-hydride elimination/re-addition pathways could scramble stereochemistry. acs.orgnih.gov
Computational and Experimental Insights into Reaction Intermediates
The transient and often low-concentration nature of catalytic intermediates makes their direct observation challenging. Therefore, a combination of computational modeling and specialized experimental techniques is employed to gain insight into their structure and role.
Computational Studies: Density Functional Theory (DFT) has become a powerful tool for mapping the potential energy surfaces of catalytic cycles. researchgate.net In a study of a nickel-catalyzed photocatalytic coupling of cyclopentylboronic acid, DFT calculations were used to support the proposed mechanism involving a bromine radical transfer. researchgate.net The calculations provided a free energy diagram illustrating the favorability of the radical activation pathway and the structure of the resulting boron-centered radical intermediate. researchgate.net In other systems, computational studies have helped to understand the competition between reductive elimination and β-hydride elimination, providing a rationale for why certain ligands promote the desired coupling pathway. acs.org
Experimental Studies: NMR spectroscopy is a key experimental tool for detecting reaction intermediates. In related systems, NMR experiments have been used to investigate the origin of remote stereocontrol. acs.org In iron-catalyzed cross-coupling reactions, which share mechanistic parallels, intermediates such as a formal Fe(-II) "inorganic Grignard reagent" have been proposed based on experimental data. acs.orgnih.gov For palladium-catalyzed reactions, σ-alkylpalladium intermediates are the key species formed after transmetalation. While direct observation is difficult, their existence is inferred from the products of side reactions like β-hydride elimination and from trapping experiments. acs.orgnih.gov
Solvent Effects on Reaction Mechanism and Stereochemistry
The choice of solvent can significantly influence the reaction pathway, rate, and selectivity in palladium-catalyzed cross-couplings. The solvent can affect the solubility of reagents, the stability of catalytic intermediates, and the aggregation state of the organoboron reagent.
In the context of alkylboron reagents, the solvent can play a direct role in the activation mechanism. For instance, the traditional Suzuki-Miyaura pathway often involves the formation of a boronate "ate" complex, a process influenced by the solvent's polarity and ability to coordinate with the base and boron species. rsc.org In a recent study on a photocatalyzed system, it was noted that hydrogen-bonding interactions with solvents could be a method to tune the oxidation potential of the boronic acid. researchgate.net The study developed a novel mechanism that circumvented this requirement, but it highlights the solvent's potential role in the mechanism. researchgate.net The stability of related organometallic reagents, such as functionalized alkylzinc reagents, has been shown to be highly solvent-dependent, with differing decomposition pathways and reactivity observed in solvents like DMF versus THF. acs.orgnih.gov
| Solvent(s) | Reaction Type | Observed Effect | Reference |
|---|---|---|---|
| 1,4-Dioxane, Dimethylacetamide (DMA) | Photocatalyzed Ni-catalyzed Suzuki-Miyaura | Used as effective solvents. The study notes that interactions with solvents can modulate boronic acid oxidation potential, though their specific mechanism avoids this. | researchgate.net |
| Toluene/H₂O | Pd-catalyzed Suzuki coupling of secondary alkyltrifluoroborates | A biphasic system is often effective, with the base in the aqueous phase, facilitating the formation of the active boronate species. | acs.org |
| THF vs. DMF | Negishi coupling with related alkylzinc reagents | The stability and reactivity of the organometallic reagent were found to be highly dependent on the solvent, influencing reaction outcomes. | acs.orgnih.gov |
These findings underscore that the solvent is not merely an inert medium but an active participant that can influence multiple stages of the catalytic cycle, from reagent activation to the stability of key intermediates.
Spectroscopic Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 2-Cyclopentyl-1,3,2-dioxaborinane, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR each provide unique insights.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The signals for the propanediol (B1597323) moiety and the cyclopentyl group appear in distinct regions, and their splitting patterns confirm their connectivity.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms, confirming the presence of both the cyclopentyl ring and the dioxaborinane ring structure.
¹¹B NMR: As boron is the central atom in the heterocyclic ring, ¹¹B NMR is crucial for characterizing this compound. The chemical shift in the ¹¹B NMR spectrum is indicative of the coordination state and electronic environment of the boron atom, confirming the trigonal planar geometry typical for boronic esters of this type.
Table 1: Representative NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.0 | Triplet | -OCH₂- |
| ¹H | ~1.9 | Quintet | -CH₂CH₂CH₂- (propanediol) |
| ¹H | ~1.5-1.7 | Multiplet | Cyclopentyl protons |
| ¹H | ~1.0 | Multiplet | B-CH |
| ¹³C | ~62.0 | - | -OCH₂- |
| ¹³C | ~30.0-35.0 | - | Cyclopentyl CH₂ |
| ¹³C | ~27.0 | - | -CH₂CH₂CH₂- (propanediol) |
| ¹¹B | ~30.0 | - | B |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational modes observed in the IR spectrum of this compound include:
B-O Stretching: Strong absorption bands typically appear in the region of 1300-1400 cm⁻¹, which are characteristic of the B-O single bonds within the dioxaborinane ring.
C-H Stretching: Absorptions corresponding to the C-H bonds of the cyclopentyl and propanediol fragments are observed around 2850-3000 cm⁻¹.
C-O Stretching: Vibrations for the C-O bonds are also present, typically in the 1000-1200 cm⁻¹ region.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H (sp³) Stretch |
| ~1350 | Strong | B-O Stretch |
| ~1100 | Strong | C-O Stretch |
Mass Spectrometry Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The molecular ion peak would correspond to the exact mass of the compound. Analysis of the fragmentation pattern can further confirm the structure, showing losses of fragments such as the cyclopentyl group or parts of the propanediol linker.
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational methods, such as Density Functional Theory (DFT), are employed to model the electronic structure of this compound. These calculations can predict:
Optimized Geometry: Theoretical calculations can determine the lowest energy conformation of the molecule, providing bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential can be mapped. This information is key to understanding the molecule's reactivity, particularly the electrophilic nature of the boron atom.
Spectroscopic Properties: Computational models can simulate NMR, IR, and UV-Vis spectra. These predicted spectra can be compared with experimental results to aid in spectral assignment and confirm the structure. For instance, calculated NMR chemical shifts and IR vibrational frequencies can corroborate the experimental findings.
These computational insights are invaluable for predicting how this compound might behave in chemical reactions, for example, in Suzuki-Miyaura cross-coupling reactions where the lability of the B-C bond is critical. evitachem.com
Quantum Chemical Calculations
The theoretical investigation of this compound and related compounds relies heavily on nonempirical quantum chemical methods. These computational approaches provide deep insights into molecular structure, stability, and electronic properties that are often complementary to experimental data.
Detailed research findings on analogous systems, such as 2-methyl-1,3,2-dioxaborinane (B1624770), have been achieved using a variety of nonempirical quantum chemical methods. researchgate.net Ab initio methods like the Hartree-Fock (RHF) approach with different basis sets (e.g., STO-3G, 3-21G, and 6-31G(d)) have been employed to investigate conformational properties and intermolecular interactions. researchgate.net The choice of basis set is crucial, as it determines the flexibility and accuracy of the calculation, with larger basis sets like 6-31G(d) including polarization functions to better describe bonding in molecules with heteroatoms. researchgate.net
Density Functional Theory (DFT) has also emerged as a powerful tool for studying boron-containing heterocycles. scielo.org.mx Methods like B3LYP are frequently used to explore electronic structure and properties. scielo.org.mx For instance, in studies of borazyne complexes, DFT calculations have been used to determine the stability of different isomers and analyze the nature of chemical bonds. scielo.org.mx Such calculations are foundational for understanding the reactivity and spectroscopic characteristics of the title compound.
Table 1: Summary of Quantum Chemical Methods Used for Related Boron Heterocycles
| Method Type | Specific Method | Basis Set(s) | Application Example | Reference |
|---|---|---|---|---|
| Ab Initio | Restricted Hartree-Fock (RHF) | STO-3G, 3-21G, 6-31G(d) | Conformational analysis of 2-methyl-1,3,2-dioxaborinane. researchgate.net | researchgate.net |
Aromaticity Analysis (e.g., NICS computations for related boron heterocycles)
Aromaticity is a key concept in chemistry, and its quantification in heterocyclic systems is often achieved through magnetic criteria, most notably the Nucleus-Independent Chemical Shift (NICS) method. github.io NICS calculations are a popular computational tool for evaluating the aromatic character of a ring system. github.io The method involves placing a "ghost" atom, a point with no nucleus or electrons, at a specific position, typically the geometric center of a ring, and calculating the magnetic shielding tensor. scielo.org.mxgithub.io A large negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. scielo.org.mx
While the 1,3,2-dioxaborinane ring itself is not aromatic, NICS analysis is crucial for understanding the electronic structure of related boron-containing heterocycles, such as borazyne (B₃N₃H₆), an inorganic analogue of benzene. In a DFT study of nickel-borazyne complexes, NICS values were calculated at the ring's geometric center (NICS(0.0)) and at various points above it (e.g., NICS(0.5), NICS(1.0)). scielo.org.mx The computed NICS(0.0) values for the borazyne rings in these complexes were all negative, confirming their aromatic character. scielo.org.mx It was also observed that the coordination of a Ni(CO)₂ fragment to the borazyne ring led to a decrease in its aromaticity. scielo.org.mx
The magnitude of the NICS value can change significantly depending on the distance of the probe from the ring plane. github.io For example, comparing benzene, cyclopentadienyl (B1206354) anion, and the tropylium (B1234903) cation, the relative order of aromaticity based on NICS values changes with the probe's position. github.io This highlights the importance of a careful and consistent application of the NICS methodology for meaningful comparisons. github.io
Table 2: Example NICS(0.0) Values for Borazyne Rings in Ni(B₃N₃HₙF₂₋ₙ)(CO)₂ Complexes
| Compound Type | NICS(0.0) (ppm) | Aromatic Character |
|---|---|---|
| Free Borazyne (Reference) | Negative | Aromatic |
| Ni(CO)₂-Coordinated Borazyne | Negative (less than free) | Aromatic (decreased) |
Data derived from the findings that coordination of Ni(CO)₂ decreases the aromaticity of the ring. scielo.org.mx
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of this compound is not static. The molecule undergoes dynamic conformational changes, particularly involving the inversion of the six-membered 1,3,2-dioxaborinane ring. Computational studies on the closely related 2-methyl-1,3,2-dioxaborinane show that these molecules exist in a state of rapid ring inversion at room temperature, which points to a relatively low energy barrier for this process. researchgate.net
Conformational analysis typically involves mapping the potential energy surface (PES) of the molecule by systematically changing key dihedral angles. mdpi.com For this compound, this would involve the rotation around the C-B bond connecting the cyclopentyl group and the dioxaborinane ring, as well as the puckering coordinates of both rings. Quantum chemical calculations are used to determine the energies of these different conformations, identifying low-energy minima (stable conformers) and the transition states that connect them. researchgate.netmdpi.com For 2-methyl-1,3,2-dioxaborinane, the PES includes at least four minima, corresponding to chair and twist-boat conformations. researchgate.net
Molecular dynamics (MD) simulations can provide further insight into the time-dependent behavior of the molecule. mdpi.com By simulating the motions of atoms over time, MD can reveal the pathways and frequencies of conformational changes. mdpi.com Such simulations can illustrate how cooperative movements within the molecule enable transitions between different stable conformations, providing a more complete picture of the molecule's structural dynamics than static calculations alone. mdpi.com
Table 3: Conformational Features of the 2-Alkyl-1,3,2-dioxaborinane System
| Feature | Description | Computational Evidence | Reference |
|---|---|---|---|
| Ring Inversion | The 1,3,2-dioxaborinane ring undergoes rapid inversion at room temperature. | Low calculated energy barrier on the Potential Energy Surface (PES). | researchgate.net |
| Conformers | The PES includes multiple minima, such as chair and twist-boat forms. | Revealed by nonempirical quantum chemical calculations. | researchgate.net |
| Intermolecular Interactions | The molecule can form associates with electron donors (e.g., ammonia) via N→B or N-H···O bonds, affecting its conformational behavior. | Ab initio calculations of molecular complexes. | researchgate.net |
Transition State Characterization
The study of chemical reactions and dynamic conformational processes, such as the ring inversion of the 1,3,2-dioxaborinane ring, requires the characterization of transition states. A transition state represents a specific molecular geometry that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. It is the energetic saddle point that separates reactants from products or one conformer from another.
The characterization of a transition state is a purely computational endeavor. It begins with a search for a first-order saddle point on the potential energy surface using specialized algorithms within quantum chemistry software. Once a candidate geometry is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational spectrum. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for example, the concerted movement of atoms during the chair-to-boat interconversion of the dioxaborinane ring. researchgate.net
For a molecule like this compound, transition state calculations would be essential to quantify the energy barrier for ring inversion and for rotation around the bond linking the cyclopentyl substituent to the boron atom. These energy barriers are critical for understanding the rates of these dynamic processes and interpreting experimental results from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe conformational exchanges. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Ring System(s) |
|---|---|---|
| This compound | C₈H₁₅BO₂ | Cyclopentane, 1,3,2-Dioxaborinane |
| 2-methyl-1,3,2-dioxaborinane | C₄H₉BO₂ | 1,3,2-Dioxaborinane |
| Ammonia (B1221849) | NH₃ | N/A |
| Borazyne | B₃N₃H₆ | Borazyne |
| Benzene | C₆H₆ | Benzene |
| Cyclopentadienyl anion | C₅H₅⁻ | Cyclopentadiene |
| Tropylium cation | C₇H₇⁺ | Cycloheptatriene |
Applications of 2 Cyclopentyl 1,3,2 Dioxaborinane in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
2-Cyclopentyl-1,3,2-dioxaborinane serves as a stable and effective building block for the introduction of the cyclopentyl moiety into a wide array of organic molecules. The propane-1,3-diol protecting group confers greater stability compared to the corresponding boronic acid, making it amenable to a broader range of reaction conditions and facilitating its storage and handling.
Construction of Carbon-Carbon Bonds
One of the most powerful applications of this compound lies in its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, the dioxaborinane acts as a stable precursor to the reactive cyclopentylboronic acid, which then couples with various organic halides or triflates to form new carbon-carbon bonds. This methodology is instrumental in the synthesis of complex molecules where the incorporation of a cyclopentyl ring is desired. The general stability of the 1,3,2-dioxaborinane ring allows for the presence of a wide variety of functional groups in the coupling partner, leading to a broad substrate scope.
| Reactant 1 | Reactant 2 | Catalyst | Product | Application |
| This compound | Aryl Halide (e.g., Bromobenzene) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Cyclopentyl-substituted arene | Synthesis of liquid crystals, pharmaceuticals |
| This compound | Vinyl Halide (e.g., 1-Bromostyrene) | Palladium(0) catalyst | Cyclopentyl-substituted alkene | Natural product synthesis, materials science |
Stereodefined Alkyl and Cyclopentyl Fragment Introduction
The stereocontrolled introduction of alkyl and, specifically, cyclopentyl fragments is a significant challenge in organic synthesis. While direct examples involving this compound are not extensively documented in dedicated studies, the principles of stereospecific transformations of boronic esters are well-established. bris.ac.uk The development of methods for the diastereodivergent synthesis of cyclopentyl boronic esters bearing contiguous fully substituted stereocenters highlights the potential for these reagents in complex stereoselective synthesis. nih.gov For instance, electrophile-induced ring-contractive 1,2-metallate rearrangements of larger cyclic alkenyl boronate complexes can produce highly substituted cyclopentyl boronic esters with excellent stereocontrol. nih.gov Furthermore, radical additions to strained σ-bonds in bicyclobutyl boronate complexes have been shown to yield 1,3-disubstituted cyclobutyl boronic esters with high stereospecificity. nih.gov These strategies underscore the potential for developing methodologies where chiral variants or precursors of this compound could be employed for the stereodefined introduction of cyclopentyl units.
Role in Catalysis as a Lewis Acid or Precursor
The boron atom in 1,3,2-dioxaborinane derivatives possesses a vacant p-orbital, which imparts Lewis acidic character to the molecule. ontosight.ai This property allows these compounds to act as catalysts in various organic transformations by activating substrates through coordination. Boric acid itself is a known Lewis acid, and its esters can exhibit similar reactivity. nih.gov While the catalytic activity of this compound itself is not a primary focus of current research, the broader class of 1,3,2-dioxaborinanes can function as Lewis acids, enhancing reaction rates and influencing selectivity. ontosight.ai The Lewis acidity is influenced by the substituents on the boron and the diol backbone. Furthermore, these boronic esters can serve as precursors to more potent Lewis acids. For example, reaction with a strong acid could lead to the formation of a more Lewis acidic species in situ. The synthesis of Lewis acidic aminoboranes from boronic esters and amines further illustrates the potential of these compounds as precursors to novel catalysts. chemrxiv.org
Preparation of Enantiomerically Enriched Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can be employed in enantioselective synthesis. The development of catalytic asymmetric methods for the synthesis of chiral tertiary boronic esters through processes like reversed hydroboration has opened avenues for creating complex chiral molecules. nih.govnih.gov These enantiomerically enriched boronic esters are valuable intermediates that can be converted to a variety of functional groups with high stereospecificity. bris.ac.ukrsc.org For instance, the enantioselective synthesis of tertiary propargylic boronic esters has been achieved with high enantioselectivity, and these can be transformed into other chiral molecules. thieme-connect.de Although specific applications of this compound in this context are not widely reported, the established methodologies for creating chiral boronic esters suggest a clear potential for the development of chiral cyclopentyl-containing building blocks derived from or related to it.
Precursor to Other Organoboron Derivatives (e.g., boronic acids, trifluoroborates)
This compound is a stable and convenient precursor for the in situ or ex situ generation of other important organoboron reagents.
Cyclopentylboronic Acid: The propane-1,3-diol protecting group can be readily cleaved under mild hydrolytic conditions to afford cyclopentylboronic acid. sigmaaldrich.com This transformation is often performed in situ during reactions like the Suzuki-Miyaura coupling. The hydrolysis can also be achieved by treatment with thionyl chloride and pyridine (B92270) or with hydroxylamine. researchgate.net
Potassium Cyclopentyltrifluoroborate: Boronic esters can be converted to the corresponding potassium trifluoroborate salts (R-BF₃K) by treatment with potassium hydrogen difluoride (KHF₂). These trifluoroborate salts often exhibit enhanced stability and are crystalline, making them easy to handle and purify. They are also highly effective reagents in a variety of cross-coupling reactions.
The ability to easily convert this compound into these other valuable organoboron species significantly expands its synthetic utility, allowing chemists to choose the most appropriate reagent for a given transformation.
| Precursor | Reagent | Product | Key Features of Product |
| This compound | Water (hydrolysis) | Cyclopentylboronic acid | Commonly used in Suzuki-Miyaura coupling |
| This compound | KHF₂ | Potassium cyclopentyltrifluoroborate | Crystalline, stable solid; effective in cross-coupling |
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The conventional synthesis of 2-Cyclopentyl-1,3,2-dioxaborinane involves the condensation reaction between cyclopentylboronic acid and a 1,3-diol, such as 1,3-propanediol (B51772). While effective, future research should focus on developing more efficient and sustainable routes. Key areas of investigation include one-pot syntheses starting from more readily available precursors like alkyl halides and the use of greener reaction conditions.
Palladium-catalyzed borylation of primary alkyl halides represents a promising avenue for producing the necessary alkylboronic ester precursors with high selectivity and functional group tolerance. organic-chemistry.org Similarly, nickel-catalyzed Miyaura-type borylations can convert unactivated alkyl halides into alkylboronates. organic-chemistry.org Adapting these methods for cyclopentyl precursors could streamline the synthesis. Research into sustainable practices, such as using micellar conditions to perform reactions in water or employing photoinduced, metal-free borylation methods, could significantly reduce the environmental impact of production. organic-chemistry.org
Table 1: Potential Synthetic Strategies for Alkylboronic Esters
| Method | Precursor | Catalyst/Reagent | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed Borylation | Primary Alkyl Bromide | Pd Catalyst, Bis(pinacolato)diboron (B136004) | Mild conditions, wide functional group tolerance. organic-chemistry.org |
| Nickel-Catalyzed Borylation | Alkyl Halide | NiBr₂ • diglyme, Pybox ligand | Effective for unactivated primary, secondary, and tertiary halides. organic-chemistry.org |
| Deaminative Borylation | N-Alkylpyridinium Salt | Photoinduced, Catalyst-free | Converts readily available alkylamines into alkylboronic esters. organic-chemistry.org |
| Grignard-Based Synthesis | Aryl/Alkyl Halide | Mg, LiCl, Trimethylborate | Convenient, high-yield protocol for boronic acid synthesis. organic-chemistry.org |
Exploration of New Catalytic Applications
The most significant area for future research on this compound is its application in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and this boronic ester could serve as an effective partner for introducing the valuable cyclopentyl moiety into complex organic molecules like pharmaceuticals and agrochemicals. wikipedia.orgorganic-chemistry.org Research has shown that other cyclic alkylboron reagents, such as potassium cyclopropyltrifluoroborate, are highly effective in coupling with a wide range of aryl and heteroaryl chlorides, suggesting a similar utility for their cyclopentyl counterparts. nih.govresearchgate.net
Beyond traditional C(sp²)-C(sp³) coupling, future work could explore the transformation of the C-B bond in this compound into other functionalities. Methodologies developed for other β-alkylboronic esters demonstrate the potential for conversion into new C-N and C-X (where X is a halogen) bonds through copper-catalyzed amination or metal-free halogenation, respectively. wvu.edu Applying these transformative reactions would significantly broaden the synthetic utility of the title compound, enabling access to β-cyclopentyl amino acids and alkyl halides. wvu.educore.ac.uk
Table 2: Potential Cross-Coupling Applications
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide or Triflate | Palladium Complex, Base | Aryl/Heteroaryl Cyclopentanes. nih.govresearchgate.net |
| Copper-Catalyzed Amination | Acyclic or Cyclic Amine | Copper(II) Catalyst | β-Cyclopentyl Amino Acid Derivatives. wvu.edu |
| Metal-Free Halogenation | Electrophilic Halide Source (e.g., NBS, NIS) | None | β-Cyclopentyl Alkyl Halides. wvu.edu |
Advanced Mechanistic Insights via Time-Resolved Spectroscopy and High-Level Computations
A deep understanding of the reaction mechanisms governing the formation, stability, and reactivity of this compound is crucial for its rational application. Future research should employ a combination of advanced spectroscopic and computational techniques to probe these aspects. Time-resolved spectroscopic methods, such as in-situ Nuclear Magnetic Resonance (NMR) or fluorescence spectroscopy, can be used to monitor reaction kinetics. acs.orgnih.gov For instance, competitive binding assays using fluorescent reporters like Alizarin Red S can determine diol-binding constants and elucidate structure-reactivity relationships. acs.orgnih.gov
High-level computational studies, primarily using Density Functional Theory (DFT), are indispensable for modeling reaction pathways that are difficult to observe experimentally. nih.gov Such calculations can predict the stability of the dioxaborinane ring compared to other ester forms (e.g., five-membered dioxaborolanes), map the energy profiles of key reactions like transesterification and hydrolysis, and identify transition state structures. This combined experimental and theoretical approach will provide a comprehensive picture of the compound's behavior, facilitating the design of better catalysts and reaction conditions.
Design of Next-Generation 1,3,2-Dioxaborinane Derivatives with Tunable Reactivity
The reactivity and stability of this compound are intrinsically linked to the structure of the dioxaborinane ring. A promising future direction is the design and synthesis of next-generation derivatives where the diol backbone is modified to tune these properties. The introduction of substituents on the 1,3-diol can alter the steric and electronic environment around the boron center, thereby influencing the rates of boronic ester exchange and its stability towards hydrolysis. acs.orgnih.gov For example, adding bulky groups could enhance stability, while incorporating specific functional groups could introduce new catalytic capabilities. nih.gov
A more advanced concept involves creating "smart" derivatives that respond to external stimuli. Inspired by recent work on azobenzene-containing boronic acids, it may be possible to design a derivative of this compound whose binding affinity and reactivity can be controlled with light. semanticscholar.orgchemrxiv.org In such a system, photochemical isomerization could switch the molecule between a high-reactivity and a low-reactivity state, enabling precise temporal control over chemical processes like dynamic covalent bond exchange in self-healing materials. semanticscholar.orgchemrxiv.org
Table 3: Strategies for Tuning Dioxaborinane Reactivity
| Modification Strategy | Description | Expected Outcome |
|---|---|---|
| Substituted 1,3-Diols | Incorporate alkyl or functional groups onto the propanediol (B1597323) backbone. | Alters steric hindrance and electronic properties, tuning stability and kinetics. acs.orgnih.gov |
| Proximal Functional Groups | Introduce Lewis basic groups (e.g., amides) near the boron center. | Can lead to internal catalysis, accelerating bond exchange rates. nih.gov |
| Photoswitchable Moieties | Integrate a photo-responsive group like azobenzene (B91143) into the structure. | Allows for external control of equilibrium and reactivity using light. semanticscholar.orgchemrxiv.org |
Integration of this compound into Flow Chemistry and Automation for Scalable Synthesis
For this compound to be a truly viable synthetic tool, its production must be scalable, safe, and efficient. Translating its synthesis from traditional batch processes to continuous flow chemistry offers a solution. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency.
Future research should focus on developing robust flow protocols for the synthesis of this compound. Drawing on existing work, a simple continuous flow setup could be designed for multi-gram scale synthesis, potentially reducing reaction times to mere seconds. organic-chemistry.org Automation could be integrated into this process, enabling high-throughput screening of reaction conditions or the automated synthesis of a library of related derivatives for further study. semanticscholar.org This approach would not only accelerate research and development but also provide a clear pathway for the industrial-scale production of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Cyclopentyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of cyclopentylboronic acid with 1,3-propanediol under anhydrous conditions. Key parameters include:
- Catalyst : Rhodium complexes (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) improve regioselectivity in analogous dioxaborinane syntheses .
- Solvent : Use 1,4-dioxane or tert-amyl alcohol to stabilize the boron center and minimize hydrolysis .
- Atmosphere : Inert conditions (N₂/Ar) are critical to prevent oxidation of the boron moiety .
- Data Table :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Rh(I) complex | 1,4-dioxane | 56–68 | |
| None (thermal) | Toluene | 20–30 |
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborinanes) and ¹H/¹³C NMR to confirm cyclopentyl integration .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (C₈H₁₅BO₂: calc. 170.11 g/mol).
- X-ray Crystallography : Resolve boron coordination geometry, though crystallization may require slow evaporation in non-polar solvents .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Hydrolysis Sensitivity : Test stability in protic (H₂O, MeOH) vs. aprotic solvents (THF, DCM) via ¹¹B NMR over 24h. Dioxaborinanes hydrolyze faster in acidic/neutral water (t₁/₂ <1h) but are stable in dry THF .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, requiring storage at ≤4°C under inert gas .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what mechanistic pathways dominate?
- Methodology :
- Role as Boron Source : In Ni-catalyzed hydroalkylation, analogous dioxaborinanes act as boron donors, facilitating transmetallation steps. The cyclopentyl group may sterically hinder reactivity compared to phenyl analogs .
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) and ¹¹B NMR to track boron transfer intermediates .
- Data Table :
| Substrate | Catalyst | Reaction Efficiency (%) | Notes |
|---|---|---|---|
| Styrene + Ni(COD)₂ | PhB(OH)₂ | 85 | Higher Lewis acidity |
| Styrene + Ni(COD)₂ | Cyclopentyl-dioxaborinane | 62 | Steric hindrance reduces yield |
Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?
- Case Study : Discrepancies in photocatalytic hydroxylation yields (e.g., 40–75% for phenyl analogs under blue light) arise from:
- Light Intensity : Adjust photon flux (e.g., 450 nm LED, 10–20 mW/cm²) to optimize radical generation in carbazole-based CMP systems .
- Additives : Triethylamine or DIPEA (2–5 eq.) scavenge holes, reducing side reactions .
- Resolution Framework :
Systematically vary one parameter (e.g., light source, base) while holding others constant.
Use kinetic profiling (e.g., GC-MS time courses) to identify rate-limiting steps .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodology :
- DFT Calculations : Model boron-oxygen bond dissociation energies (BDEs) and transition states for hydrolysis or transmetallation. Cyclopentyl groups increase BDEs by ~5 kcal/mol vs. methyl .
- Docking Studies : Simulate interactions with catalytic sites (e.g., Rh or Ni centers) to predict regioselectivity in cross-couplings .
Data Contradiction Analysis
- Example : Conflicting reports on the efficacy of dioxaborinanes in Suzuki-Miyaura couplings.
Further Research Directions
- Unresolved Questions :
- Can this compound enable enantioselective C–H borylation under mild conditions?
- How do steric effects from the cyclopentyl group influence catalytic cycles vs. electronic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
